molecular formula C24H20ClN3O3 B11317023 5-[(2-Chlorobenzyl)amino]-2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile

5-[(2-Chlorobenzyl)amino]-2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile

Cat. No.: B11317023
M. Wt: 433.9 g/mol
InChI Key: XKYMMEMDVANRIZ-UHFFFAOYSA-N
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Description

5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-{5-[(2,5-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a combination of various functional groups, including an oxazole ring, a furan ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-{5-[(2,5-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the furan ring: This step often involves the use of furan derivatives and coupling reactions.

    Attachment of the chlorophenyl group: This is typically done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-{5-[(2,5-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-{5-[(2,5-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-1,3-OXAZOLE-4-CARBONITRILE has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound is used to study various biological pathways and interactions.

Mechanism of Action

The mechanism of action of 5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-{5-[(2,5-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: Known for their diverse biological activities.

    Thiazole derivatives: Studied for their antimicrobial and anticancer properties.

    Oxazole derivatives: Known for their applications in medicinal chemistry and material science.

Uniqueness

5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-{5-[(2,5-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-1,3-OXAZOLE-4-CARBONITRILE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H20ClN3O3

Molecular Weight

433.9 g/mol

IUPAC Name

5-[(2-chlorophenyl)methylamino]-2-[5-[(2,5-dimethylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C24H20ClN3O3/c1-15-7-8-16(2)22(11-15)29-14-18-9-10-21(30-18)24-28-20(12-26)23(31-24)27-13-17-5-3-4-6-19(17)25/h3-11,27H,13-14H2,1-2H3

InChI Key

XKYMMEMDVANRIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2=CC=C(O2)C3=NC(=C(O3)NCC4=CC=CC=C4Cl)C#N

Origin of Product

United States

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